molecular formula C14H13ClN2O3 B295176 N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide

N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B295176
M. Wt: 292.72 g/mol
InChI Key: IVKFSOGKEXFTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature sensation.

Mechanism of Action

N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting the TRPV1 ion channel, which is predominantly expressed in sensory neurons. This channel is involved in the perception of pain and temperature sensation, and its activation leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). By inhibiting TRPV1, this compound can reduce the release of these neuropeptides and thereby alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been found to reduce pain and inflammation in various animal models of pain, including neuropathic pain, inflammatory pain, and migraine. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of TRPV1, which allows for the specific targeting of this ion channel without affecting other channels or receptors. Additionally, this compound has good pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been found to have some off-target effects, particularly at higher concentrations.

Future Directions

There are several future directions for research on N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of interest is the potential use of this compound in combination with other pain medications, such as opioids, to enhance their analgesic effects and reduce their side effects. Additionally, there is interest in further investigating the potential role of TRPV1 in other physiological processes, such as thermoregulation and the regulation of metabolic homeostasis.

Synthesis Methods

The synthesis of N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 3-chloropyridine in the presence of a base to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the amine, which is subsequently acylated using 4-chloro-3-nitrobenzoic acid to form the final product.

Scientific Research Applications

N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various pain disorders, including neuropathic pain, inflammatory pain, and migraine. This compound has also been investigated for its potential role in the treatment of other conditions, such as anxiety, depression, and obesity.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C14H13ClN2O3/c1-19-11-6-5-9(8-12(11)20-2)14(18)17-13-10(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18)

InChI Key

IVKFSOGKEXFTOR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)OC

Origin of Product

United States

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